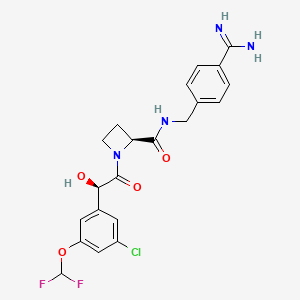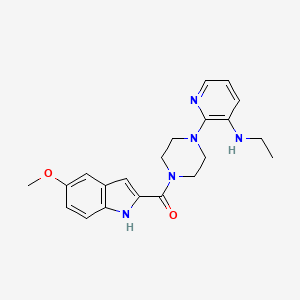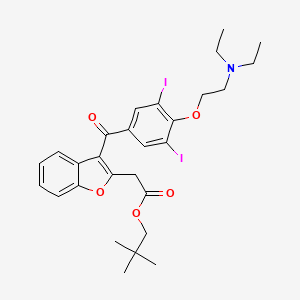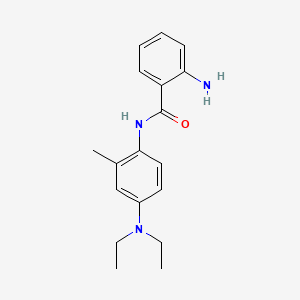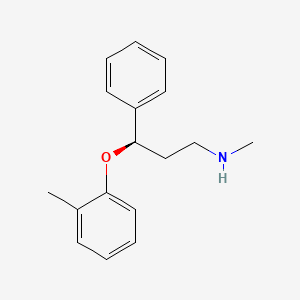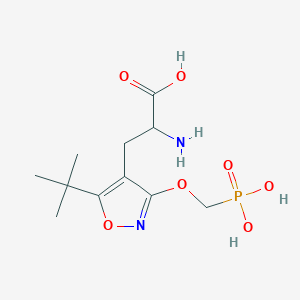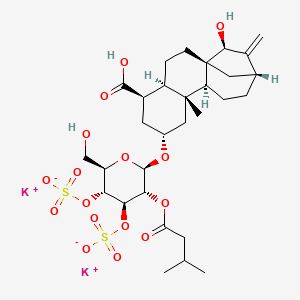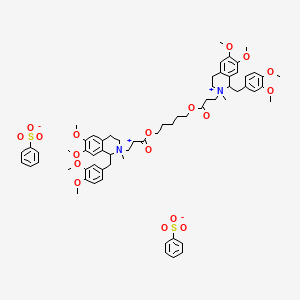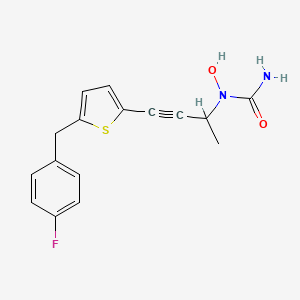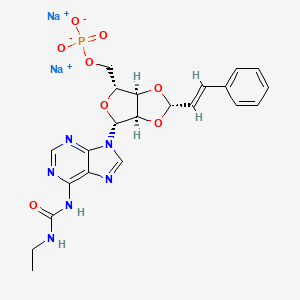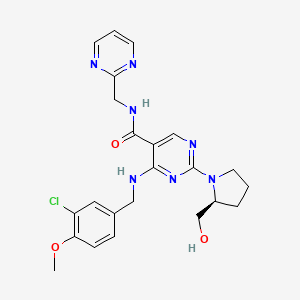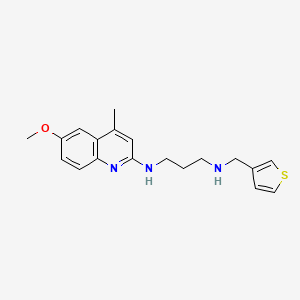
N-(6-methoxy-4-methylquinolin-2-yl)-N'-(thiophen-3-ylmethyl)propane-1,3-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
AZ13483342 is a synthetic organic compound developed by AstraZeneca. It is an antagonist of the melanin concentrating hormone receptor 1 (MCH1), which has shown potential therapeutic activity for diabetes . The compound has demonstrated significant efficacy in preclinical studies, particularly in reducing body weight by targeting body fat mass in dietary-induced obese mice .
Preparation Methods
The synthesis of AZ13483342 involves multiple steps, including the formation of key intermediates and their subsequent reactions. The detailed synthetic routes and reaction conditions are proprietary to AstraZeneca and are not publicly disclosed. the compound is available for research purposes from various suppliers, indicating that it can be synthesized on a larger scale for industrial applications .
Chemical Reactions Analysis
AZ13483342 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: The compound can undergo substitution reactions, where specific atoms or groups are replaced by others.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various catalysts for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
AZ13483342 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the MCH1 receptor and its role in various physiological processes.
Biology: Employed in research to understand the mechanisms of obesity and metabolic disorders.
Medicine: Investigated for its potential therapeutic effects in treating diabetes and obesity.
Industry: Utilized in the development of new drugs targeting the MCH1 receptor
Mechanism of Action
AZ13483342 exerts its effects by antagonizing the melanin concentrating hormone receptor 1 (MCH1). This receptor is involved in regulating energy homeostasis and body weight. By blocking MCH1, AZ13483342 reduces food intake and body weight in animal models. The compound has shown good central nervous system exposure, indicating its ability to cross the blood-brain barrier and effectively target the MCH1 receptor in the brain .
Properties
Molecular Formula |
C19H23N3OS |
|---|---|
Molecular Weight |
341.5 g/mol |
IUPAC Name |
N'-(6-methoxy-4-methylquinolin-2-yl)-N-(thiophen-3-ylmethyl)propane-1,3-diamine |
InChI |
InChI=1S/C19H23N3OS/c1-14-10-19(22-18-5-4-16(23-2)11-17(14)18)21-8-3-7-20-12-15-6-9-24-13-15/h4-6,9-11,13,20H,3,7-8,12H2,1-2H3,(H,21,22) |
InChI Key |
ZDKZIFSAJUTJSK-UHFFFAOYSA-N |
SMILES |
CC1=CC(=NC2=C1C=C(C=C2)OC)NCCCNCC3=CSC=C3 |
Canonical SMILES |
CC1=CC(=NC2=C1C=C(C=C2)OC)NCCCNCC3=CSC=C3 |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
AZ13483342 ; AZ 13483342; AZ-13483342. |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[4-[[4-(dimethylamino)quinazolin-2-yl]amino]cyclohexyl]-3,4-difluorobenzamide](/img/structure/B1665811.png)
